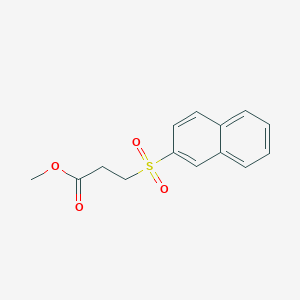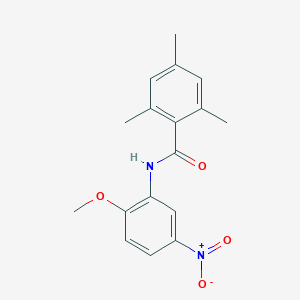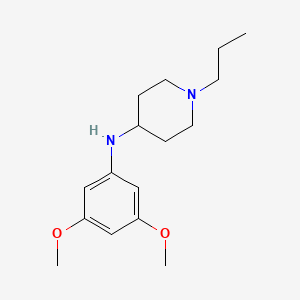
methyl 3-(2-naphthylsulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves detailed experimental procedures. For instance, the synthesis of a related compound was characterized using X-ray diffraction (XRD), FT-IR, UV–Vis, and NMR techniques. Theoretical computations using density functional theory (DFT) helped in obtaining detailed information about its chemical activities and properties (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds reveals significant insights when investigated using various spectroscopic and crystallographic techniques. For example, structural investigation by X-ray diffraction, IR, NMR, and mass spectroscopies has provided deep understanding into the conformational and electronic structure of related compounds (Özbek et al., 2009).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a range of chemical reactions, including condensation reactions facilitated by specific catalysts. For instance, 1-(Benzothiazolylamino)methyl-2-naphthols synthesis was enhanced using a Brønsted acidic ionic liquid, showcasing the compound's reactivity under specific conditions (Shaterian & Hosseinian, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the practical applications and handling of methyl 3-(2-naphthylsulfonyl)propanoate. While specific data on this compound might be scarce, studies on similar compounds can provide insights into expected behaviors and characteristics.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, are essential for predicting the compound's behavior in reactions and its compatibility with different solvents or materials. The reactivity and stability analysis through DFT and NBO analysis for related compounds give an indication of the molecular electronic structure and potential reactivity (Sarojini et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl 3-naphthalen-2-ylsulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSWJCSFAOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-phenyl-8-(9H-purin-6-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626205.png)
![(3R*,5R*)-N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5626206.png)
![3-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5626225.png)
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine hydrochloride](/img/structure/B5626239.png)
![1-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5626240.png)


![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5626253.png)
![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626273.png)



